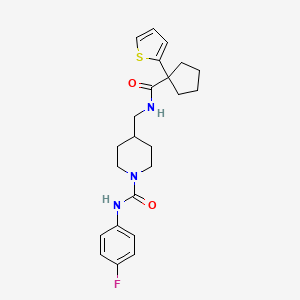
N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H28FN3O2S and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, a thiophene moiety, and a cyclopentanecarboxamide side chain. The molecular formula is C18H22FN3OS, and its molecular weight is approximately 345.45 g/mol.
Structural Features
| Component | Description |
|---|---|
| Piperidine Ring | Central structure providing basicity |
| Fluorophenyl Group | Enhances lipophilicity and bioactivity |
| Thiophene Moiety | Potential for interaction with biological targets |
| Cyclopentanecarboxamide | Contributes to the overall stability of the compound |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential effects on neurological disorders.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Study 3: Cytotoxicity in Cancer Cells
Research involving various cancer cell lines (e.g., breast cancer and leukemia) indicated that the compound induced significant cytotoxic effects at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involved apoptosis.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2S/c24-18-5-7-19(8-6-18)26-22(29)27-13-9-17(10-14-27)16-25-21(28)23(11-1-2-12-23)20-4-3-15-30-20/h3-8,15,17H,1-2,9-14,16H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFQTSKXWSYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













